7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant implications in medicinal chemistry. This compound features a chromeno-pyrrole structure, which is known for its diverse biological activities. The compound's unique molecular architecture allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The compound can be synthesized through various chemical reactions involving specific precursors. It is not widely available commercially but can be obtained through specialized chemical suppliers or synthesized in laboratory settings.
This compound belongs to the class of dihydrochromeno-pyrrole derivatives, which are characterized by their fused ring systems that often exhibit pharmacological properties. It is classified under organic compounds due to its carbon-based structure and is particularly noted for its potential as a pharmaceutical agent.
The synthesis of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Key methods include:
The synthesis often requires specific reagents and conditions, such as:
The molecular formula of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C21H22ClF N2O4. The structure comprises several functional groups:
The compound's structural data can be represented using:
ClC1=CC=C(C(C)C(=O)N(C)C(=O)C=C1)C(=O)C=CThe compound can undergo various chemical reactions typical for aromatic compounds and heterocycles:
Reactions should be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess progress and yield.
The mechanism of action for 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves:
Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory or anticancer effects through mechanisms like apoptosis induction or inhibition of cell proliferation.
7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has potential applications in:
This comprehensive analysis highlights the significance of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in scientific research and its potential therapeutic applications.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5